molecular formula C29H44O12 B1196497 Acolongifloroside potassium CAS No. 6251-64-5

Acolongifloroside potassium

Cat. No.: B1196497
CAS No.: 6251-64-5
M. Wt: 584.7 g/mol
InChI Key: LPMXVESGRSUGHW-BNSWSSRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acolongifloroside Potassium (also referred to as Acolongifloroside K in literature) is a cardiac glycoside derived from plants in the Apocynaceae family, notably Strophanthus gratus and Acokanthera oppositifolia . It is characterized by its high toxicity, rapid action, and water solubility, making it historically significant as a hunting poison . Structurally, it shares a pentacyclic core common to cardiac glycosides, with a lactone ring and sugar moiety that enable binding to the Na⁺/K⁺-ATPase pump in cardiac cells, disrupting ion transport and leading to cytotoxic effects .

Properties

CAS No.

6251-64-5

Molecular Formula

C29H44O12

Molecular Weight

584.7 g/mol

IUPAC Name

3-[(1R,3S,5S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O12/c1-13-22(34)23(35)24(36)25(40-13)41-15-8-19(32)28(12-30)21-17(3-5-27(28,37)9-15)29(38)6-4-16(14-7-20(33)39-11-14)26(29,2)10-18(21)31/h7,13,15-19,21-25,30-32,34-38H,3-6,8-12H2,1-2H3/t13?,15-,16+,17?,18+,19+,21?,22-,23?,24?,25+,26+,27-,28+,29-/m0/s1

InChI Key

LPMXVESGRSUGHW-BNSWSSRWSA-N

SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Isomeric SMILES

CC1[C@@H](C(C([C@H](O1)O[C@H]2C[C@H]([C@@]3(C4[C@@H](C[C@@]5([C@H](CC[C@@]5(C4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)O)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CC(C3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)O)CO)O)O)O)O

Synonyms

Acocantherin
Acolongifloroside K
G Strophanthin
G-Strophanthin
Ouabain

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison

Parameter This compound Ouabain Strogoside
Core Structure Pentacyclic core with lactone ring Pentacyclic core with lactone ring Similar pentacyclic core
Sugar Moiety Contains specific glycosidic substituents Rhamnose sugar unit Distinct glycosylation pattern
Molecular Target Na⁺/K⁺-ATPase pump inhibition Na⁺/K⁺-ATPase pump inhibition Na⁺/K⁺-ATPase pump inhibition
Solubility Highly water-soluble Moderately water-soluble Poorly water-soluble
Primary Source Strophanthus gratus, Acokanthera spp. Acokanthera ouabaio, Strophanthus Strophanthus gratus

Toxicity and Bioactivity

Parameter This compound Ouabain Strogoside
Relative Toxicity High (comparable to ouabain) High Moderate
Lethal Dose (LD₅₀) Not fully quantified ~5 mg/kg (mice, oral) ~50 mg/kg (estimated)
Onset of Action Rapid (minutes) Rapid (minutes) Delayed (hours)
Clinical Use None (toxicological interest) Treatment of cardiac arrest None (research compound)

Key Findings :

  • Toxicity : this compound and ouabain exhibit nearly equivalent toxicity, while strogoside is significantly less potent .
  • Solubility : The high water solubility of this compound facilitates its extraction and use in traditional poisons, unlike strogoside, which is less soluble and harder to isolate .
  • Source Concentration : Strophanthus gratus seeds contain high concentrations of this compound and ouabain (up to 2–5% by weight), whereas strogoside and sarmentosides are present in trace amounts (<0.1%) .

Q & A

Q. How can researchers preemptively address ethical concerns in animal studies involving this compound?

  • Framework : Follow ARRIVE 2.0 guidelines for experimental design and reporting. Use in silico/in vitro models (e.g., organ-on-a-chip) to minimize vertebrate use .

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